1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
描述
属性
IUPAC Name |
1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-2-12(3-5-13)10-15(24)23-9-6-14(11-23)25-16-21-7-1-8-22-16/h1-5,7-8,14H,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFUCADNLNADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Structural and Functional Analysis:
Core Scaffold Variations: The target compound’s pyrrolidine-pyrimidine hybrid distinguishes it from piperazine-based analogs (e.g., UDO, MK29) . Piperazines often enhance solubility and bioavailability but may reduce target specificity compared to pyrrolidine’s conformational rigidity.
Trifluoromethylphenyl Group: A common feature across all compounds, this group improves metabolic stability and membrane permeability. However, its position (e.g., para vs. meta) and adjacent substituents (e.g., ethanone vs. propan-2-one) influence steric and electronic effects .
Pharmacological Implications: CYP51 inhibitors (e.g., UDO, UDD) leverage pyridine/piperazine scaffolds for enzyme active-site binding, whereas cannabinoid receptor modulators (e.g., compound 8i in ) use pyrimidinyl-biphenylurea motifs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pyrimidinyloxy-pyrrolidine intermediate with 4-(trifluoromethyl)phenyl-acetyl chloride, analogous to procedures in and . Piperazine-based analogs (e.g., MK29) are synthesized via simpler amide couplings .
常见问题
Basic: What are the key synthetic strategies for synthesizing 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to attach the pyrimidinyloxy group to the pyrrolidine ring.
- Coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethylphenyl moiety .
- Solvent selection (e.g., dichloromethane or THF) and temperature control (0–80°C) to optimize yields .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can reaction conditions be optimized for Suzuki coupling during synthesis?
Key parameters include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄, with ligand-to-metal ratios adjusted to minimize side products .
- Base choice : K₂CO₃ or Cs₂CO₃ in anhydrous solvents to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduced reaction time (2–4 hours vs. 24 hours) while maintaining >80% yield .
- Real-time monitoring : HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Basic: Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify pyrrolidine ring conformation and trifluoromethyl group integration .
- Mass spectrometry (HRMS) : Accurate mass measurement (<5 ppm error) for molecular formula validation .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches .
Advanced: How to resolve stereochemical ambiguities in the pyrrolidine ring?
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
- X-ray crystallography : Definitive determination of absolute configuration for crystalline intermediates .
- Computational modeling : DFT calculations to predict stable conformers and compare with experimental NMR data .
Basic: What biological targets or pathways are associated with this compound?
- Cannabinoid receptor modulation : Structural analogs show affinity for CB1/CB2 receptors, suggesting potential metabolic disorder applications .
- Kinase inhibition : Pyrimidine derivatives often target CDK9 or related kinases, indicating anticancer potential .
Advanced: How to design in vitro assays for evaluating cannabinoid receptor activity?
- Radioligand binding assays : Use [³H]CP-55,940 to measure displacement in HEK-293 cells expressing CB1/CB2 .
- cAMP inhibition assays : Monitor Gαi/o-coupled receptor activity via luminescence-based cAMP detection .
- Selectivity profiling : Test against off-target GPCRs (e.g., serotonin receptors) to assess specificity .
Basic: What are the solubility challenges, and how can formulations address them?
- Low aqueous solubility : Due to the trifluoromethyl group and hydrophobic pyrrolidine ring .
- Strategies : Use co-solvents (DMSO/PEG 400) or nanoemulsion formulations to enhance bioavailability .
Advanced: How can computational modeling predict reactivity or metabolite profiles?
- DFT calculations : Map electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .
- ADMET prediction tools : SwissADME or pkCSM to estimate metabolic stability and cytochrome P450 interactions .
- Molecular docking : Simulate binding to CB1/CB2 receptors to guide structural modifications .
Basic: How stable is this compound under varying pH and temperature conditions?
- pH stability : Degrades rapidly in acidic conditions (pH <3) due to pyrrolidine ring protonation .
- Thermal stability : Stable up to 150°C (TGA data), but prolonged storage at >40°C accelerates decomposition .
Advanced: How to conduct SAR studies using structural analogs?
- Analog synthesis : Replace pyrimidine with pyridine or triazole rings to assess impact on receptor binding .
- Trifluoromethyl positional isomerism : Compare 4- vs. 3-trifluoromethylphenyl derivatives for activity shifts .
- Bioisosteric replacement : Substitute pyrrolidine with piperidine to evaluate conformational flexibility .
Data Contradictions and Resolution
- Catalyst efficiency : reports Pd(dppf)Cl₂ as optimal, while suggests Pd(PPh₃)₄ for specific substrates. Resolution: Screen both catalysts with substrate-specific reaction matrices .
- Biological activity : Some analogs show CB2 selectivity (), while others exhibit kinase inhibition ( ). Resolution: Use orthogonal assays to confirm primary targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
